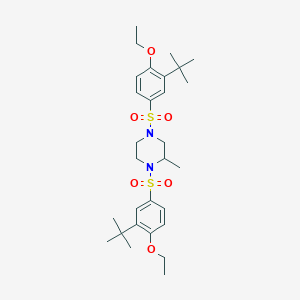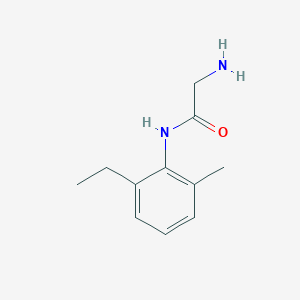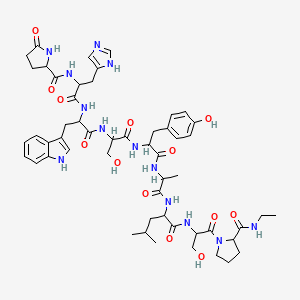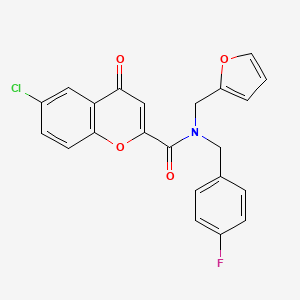
3,3-Difluoroacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoracrylsäure ist eine organische Verbindung, die durch das Vorhandensein von zwei Fluoratomen gekennzeichnet ist, die am dritten Kohlenstoffatom eines Acrylsäuremoleküls gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 3,3-Difluoracrylsäure kann durch Dehydrohalogenierung von aktivierten Acylverbindungen synthetisiert werden. Ein übliches Verfahren beinhaltet die Umwandlung von Bromdifluorpropionsäure in das entsprechende Säurechlorid, gefolgt von Halogenaustausch und Dehydrobromierung .
Industrielle Produktionsmethoden: Die industrielle Produktion von 3,3-Difluoracrylsäure erfolgt in der Regel durch großtechnische Synthese unter Verwendung ähnlicher Verfahren wie oben beschrieben. Der Prozess ist auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die für verschiedene Anwendungen erforderlichen Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Reaktionstypen: 3,3-Difluoracrylsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von difluorierten Carbonsäuren führen.
Reduktion: Reduktionsreaktionen können difluorierte Alkohole erzeugen.
Substitution: Häufige Substitutionsreaktionen beinhalten den Ersatz von Wasserstoffatomen durch andere funktionelle Gruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden häufig verwendet.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitution: Halogenierungsmittel wie Chlor oder Brom werden häufig eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind difluorierte Carbonsäuren, Alkohole und substituierte Derivate, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoracrylsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer fluorierter Verbindungen verwendet.
Biologie: Die einzigartigen Eigenschaften der Verbindung machen sie nützlich für die Untersuchung von Enzymwechselwirkungen und Stoffwechselwegen.
Medizin: Die Forschung über ihre potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere bei der Entwicklung fluorierter Pharmazeutika, ist im Gange.
5. Wirkmechanismus
Der Mechanismus, durch den 3,3-Difluoracrylsäure ihre Wirkung entfaltet, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen und Signalwegen. Das Vorhandensein von Fluoratomen erhöht die Reaktivität und Stabilität der Verbindung, so dass sie an einer Vielzahl von chemischen Reaktionen teilnehmen kann. Diese Wechselwirkungen können die Enzymaktivität, Stoffwechselprozesse und das allgemeine Verhalten der Verbindung in biologischen Systemen beeinflussen .
Ähnliche Verbindungen:
Ethyl-3,3-difluoracrylat: Diese Verbindung ist ein Esterderivat von 3,3-Difluoracrylsäure und besitzt ähnliche chemische Eigenschaften.
Difluoralcane: Diese Verbindungen enthalten zwei Fluoratome und zeigen ähnliche Reaktivitätsmuster.
Eindeutigkeit: 3,3-Difluoracrylsäure ist aufgrund ihrer spezifischen Struktur einzigartig, die eine Vielzahl von chemischen Modifikationen und Anwendungen ermöglicht. Ihre Fähigkeit, verschiedene Reaktionen einzugehen und stabile Produkte zu bilden, macht sie zu einer wertvollen Verbindung sowohl in der Forschung als auch in der Industrie .
Wirkmechanismus
The mechanism by which 3,3-Difluoroacrylic acid exerts its effects involves interactions with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. These interactions can influence enzyme activity, metabolic processes, and the overall behavior of the compound in biological systems .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,3-difluoroacrylate: This compound is an ester derivative of 3,3-Difluoroacrylic acid and shares similar chemical properties.
Difluoroalkanes: These compounds contain two fluorine atoms and exhibit similar reactivity patterns.
Uniqueness: this compound is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and form stable products makes it a valuable compound in both research and industrial settings .
Eigenschaften
IUPAC Name |
3,3-difluoroprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F2O2/c4-2(5)1-3(6)7/h1H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBJUTSBUKQIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601036268 |
Source


|
| Record name | 3,3-Difluoroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601036268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-69-8 |
Source


|
| Record name | 3,3-Difluoroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601036268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Pyrrolidinecarboxylic acid,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester,(3R)-](/img/structure/B12117275.png)



amine](/img/structure/B12117322.png)


![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide](/img/structure/B12117344.png)

![(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine](/img/structure/B12117350.png)
![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)
